Ethylbenzene-2,3,4,5,6-D5

説明

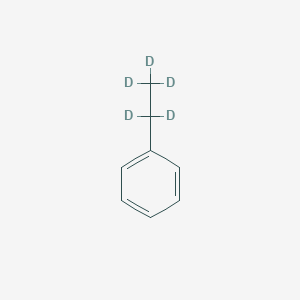

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-26-5 | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethylbenzene (B125841), a vital tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceuticals. This document details the physical constants, spectroscopic characteristics, and chemical behavior of various deuterated isotopologues of ethylbenzene, with a focus on providing practical experimental methodologies.

Physical and Chemical Properties

The substitution of hydrogen with deuterium (B1214612) atoms in the ethylbenzene molecule leads to predictable changes in its physical and chemical properties. The most significant impact is on the molecular weight and the vibrational frequencies of the carbon-deuterium (C-D) bonds. These alterations, while having a minor effect on bulk physical properties like boiling point and density, are profound in spectroscopic analysis and reaction kinetics.

Physical Properties of Deuterated Ethylbenzene Isotopologues

The following table summarizes the key physical properties of several deuterated ethylbenzene isotopologues in comparison to non-deuterated ethylbenzene.

| Property | Ethylbenzene | Ethylbenzene-d5 (ring) | Ethylbenzene-d10 (B166147) | Ethylbenzene-1,1-d2 |

| CAS Number | 100-41-4[1] | 20302-26-5 | 25837-05-2 | 1861-01-4[2] |

| Molecular Formula | C₈H₁₀[1] | C₈H₅D₅ | C₈D₁₀ | C₈H₈D₂[2] |

| Molecular Weight ( g/mol ) | 106.17[1] | 111.20 | 116.23 | 108.18[2] |

| Boiling Point (°C) | 136.2 | 136 | 134.6 | 136[2] |

| Melting Point (°C) | -95[3] | - | -95 | ~ -95 (estimated)[2] |

| Density (g/mL at 25°C) | 0.867 | 0.908 | 0.949 | 0.883[2] |

| Refractive Index (n20/D) | 1.4959[1] | - | 1.492 | ~ 1.495 (estimated)[2] |

Spectroscopic Properties

Deuterium labeling provides a powerful handle for the spectroscopic analysis of ethylbenzene. The distinct NMR, IR, and mass spectra of deuterated analogues allow for detailed structural elucidation and tracking in complex systems.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, deuterium is silent, leading to simplified spectra. For example, in ethylbenzene-1,1-d₂, the quartet signal for the methylene (B1212753) protons collapses into a singlet for the methyl protons due to the absence of adjacent protons.[4] In ¹³C NMR, the resonance for a deuterated carbon appears as a multiplet due to C-D coupling and has a significantly lower intensity in proton-decoupled spectra.[4]

1.2.2. Infrared (IR) Spectroscopy

The most significant difference in the IR spectrum of deuterated ethylbenzene is the appearance of C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[4] This provides a clear diagnostic window for deuterium incorporation.

1.2.3. Mass Spectrometry (MS)

Deuterium labeling results in a predictable mass shift in the molecular ion and fragment ions. For example, the molecular ion of ethylbenzene-d10 appears at m/z 116, a 10-unit shift from ethylbenzene (m/z 106). The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium (B1234903) ion. For ethylbenzene-1,1-d₂, the analogous fragment is observed at m/z 93.[4]

Chemical Reactivity and the Kinetic Isotope Effect

The primary application of deuterated ethylbenzene in chemical research lies in the study of reaction mechanisms through the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[5] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides valuable insight into the transition state of the reaction.[5]

Figure 1: Conceptual diagram of the kinetic isotope effect.

Applications in Drug Metabolism

Deuterated ethylbenzene is extensively used to study the mechanisms of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450).[5] Benzylic hydroxylation is a common metabolic pathway for ethylbenzene, and by using ethylbenzene deuterated at the benzylic position (e.g., ethylbenzene-1,1-d₂), researchers can determine if C-H bond cleavage is the rate-limiting step of the enzymatic reaction. A significant KIE (kH/kD > 2) is indicative of C-H bond cleavage being the rate-determining step.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated ethylbenzene isotopologue and for conducting a kinetic isotope effect study.

Synthesis of Ethylbenzene-d5 (on the aromatic ring)

A common method to introduce deuterium into the aromatic ring is through a Friedel-Crafts acylation of deuterated benzene, followed by a reduction of the resulting ketone.

Figure 2: Synthetic workflow for ethylbenzene-d5.

Experimental Procedure:

Step 1: Friedel-Crafts Acylation of Benzene-d6

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Addition of Acetyl Chloride: Cool the suspension to 0°C in an ice bath and slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel.

-

Addition of Benzene-d6: To the stirred mixture, add benzene-d6 (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude acetophenone-d5 can be purified by column chromatography.

Step 2: Clemmensen Reduction of Acetophenone-d5

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, water, and concentrated hydrochloric acid.

-

Reduction: Add the purified acetophenone-d5 to the flask and heat the mixture to reflux with vigorous stirring for 6-12 hours. Periodically add more concentrated hydrochloric acid during the reflux.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation to yield ethylbenzene-d5. The product can be further purified by fractional distillation.

Protocol for Intermolecular Kinetic Isotope Effect Measurement in Cytochrome P450-Mediated Hydroxylation

This protocol outlines a typical experiment to determine the intermolecular KIE for the hydroxylation of ethylbenzene by comparing the metabolic rates of ethylbenzene and ethylbenzene-1,1-d₂.[5]

Figure 3: Experimental workflow for determining the intermolecular KIE.

Materials:

-

Human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Ethylbenzene

-

Ethylbenzene-1,1-d₂

-

Methanol (for quenching)

-

Ethyl acetate (B1210297) (for extraction)

-

Internal standard (e.g., 1-phenylethanol-d5)

-

GC-MS or LC-MS system

Procedure:

-

Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding either ethylbenzene or ethylbenzene-1,1-d₂ to the respective tubes to a final concentration (e.g., 100 µM).

-

Incubation: Incubate the reactions at 37°C with shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reactions by adding an equal volume of ice-cold methanol.

-

Sample Extraction: Add an internal standard to each tube. Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging to separate the layers. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the dried extracts in a suitable solvent and analyze the formation of 1-phenylethanol (B42297) and 1-phenylethanol-d₂ by GC-MS or LC-MS.

-

Data Analysis: Calculate the rate of formation of the hydroxylated product for both the deuterated and non-deuterated substrates. The intermolecular KIE is calculated as the ratio of the initial rates (Vmax/Km) for the two substrates: KIE = (Vmax/Km)H / (Vmax/Km)D.[5]

Conclusion

Deuterated ethylbenzene serves as an indispensable tool for researchers in chemistry and drug development. Its unique physical and chemical properties, particularly the distinct spectroscopic signatures and the profound kinetic isotope effect, provide deep insights into reaction mechanisms and metabolic pathways. The experimental protocols outlined in this guide offer a practical foundation for the synthesis and application of these valuable isotopically labeled compounds. As the field of drug discovery continues to evolve, the strategic use of deuteration, exemplified by studies with deuterated ethylbenzene, will undoubtedly play a crucial role in the development of safer and more effective therapeutics.

References

An In-Depth Technical Guide to the Isotopic Purity of Ethylbenzene-2,3,4,5,6-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Ethylbenzene-2,3,4,5,6-D5, a deuterated analog of ethylbenzene (B125841). This document details the analytical methodologies for determining isotopic purity, presents typical quantitative data, and outlines a common synthetic route. The information herein is intended to support researchers and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Understanding Isotopic Purity

Isotopic purity is a critical parameter for deuterated compounds, defining the extent to which the intended isotope (deuterium) has replaced the naturally abundant isotope (protium) at specific atomic positions. For this compound, this refers to the percentage of deuterium (B1214612) atoms at the five positions of the aromatic ring. It is important to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope at a given position in a molecule. For a batch of this compound with 98% isotopic enrichment, each of the five specified positions on the benzene (B151609) ring has a 98% probability of being a deuterium atom.

-

Species Abundance (Isotopologue Distribution): This describes the percentage of each molecular species with a specific number of deuterium atoms. Due to the statistical nature of the deuteration process, a sample of this compound will contain a mixture of isotopologues (e.g., molecules with five, four, three, etc., deuterium atoms).

The precise determination of both isotopic enrichment and the distribution of isotopologues is crucial for applications such as internal standards in mass spectrometry-based quantitative analyses, mechanistic studies, and in the development of deuterated drugs to alter metabolic profiles.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with suppliers often quoting values around 98 atom % D. This level of enrichment results in a specific distribution of isotopologues, which can be determined experimentally.

Table 1: Typical Isotopic Purity and Chemical Assay of this compound

| Parameter | Typical Value |

| Isotopic Purity (atom % D) | ≥ 98% |

| Chemical Purity (CP) | ≥ 99% |

Table 2: Theoretical Isotopologue Distribution for 98% Isotopic Enrichment

| Isotopologue | Mass Shift | Theoretical Abundance (%) |

| d0 (C₈H₁₀) | M+0 | ~0.000 |

| d1 (C₈H₉D) | M+1 | ~0.000 |

| d2 (C₈H₈D₂) | M+2 | ~0.004 |

| d3 (C₈H₇D₃) | M+3 | ~0.096 |

| d4 (C₈H₆D₄) | M+4 | ~1.921 |

| d5 (C₈H₅D₅) | M+5 | ~98.000 |

Note: This is a simplified theoretical distribution. The actual measured distribution may vary slightly due to the synthesis process and the natural abundance of ¹³C.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for determining the isotopic enrichment and the distribution of isotopologues. The gas chromatograph separates the deuterated compound from any chemical impurities, and the mass spectrometer provides information on the mass-to-charge ratio of the molecule and its fragments, allowing for the differentiation of isotopologues.

Experimental Protocol: Isotopic Purity Analysis by GC-MS

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

If necessary, prepare a dilution to bring the concentration into the linear range of the instrument.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating ethylbenzene from potential impurities.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 150°C.

-

Hold: 2 minutes at 150°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-150.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions for each isotopologue (m/z for d0 to d5).

-

Calculate the isotopic purity by summing the contributions of all deuterated species relative to the total of all isotopic species. The calculation should correct for the natural abundance of ¹³C.

-

In-Depth Technical Guide to ¹³C NMR Analysis of Deuterated Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of deuterated ethylbenzene (B125841). The strategic replacement of hydrogen with deuterium (B1214612) atoms serves as a powerful tool in mechanistic studies, quantitative analysis (qNMR), and in understanding the metabolic fate of ethylbenzene-containing compounds.

Core Principles of ¹³C NMR of Deuterated Compounds

The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) induces notable, predictable effects in the ¹³C NMR spectrum. These effects are fundamental to the analysis of deuterated ethylbenzene.

-

Deuterium Isotope Effect: The primary effect of deuterium substitution is an upfield shift of the resonance of the directly attached carbon atom (α-effect) and, to a lesser extent, of adjacent carbons (β- and γ-effects). This upfield shift, typically in the range of 0.2-1.0 ppm for the α-carbon, is attributed to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which results in a shorter average bond length and increased electron shielding.[1]

-

¹³C-²H Coupling: The deuteron nucleus has a spin quantum number (I) of 1, leading to spin-spin coupling with the ¹³C nucleus. This coupling manifests as a splitting of the carbon signal into a multiplet. A carbon bonded to one deuterium (CD) will appear as a 1:1:1 triplet, while a carbon bonded to two deuteriums (CD₂) will be split into a 1:2:3:2:1 quintet.[2] This characteristic splitting provides direct evidence of deuteration at a specific carbon position.

-

Decoupling: In standard proton-decoupled ¹³C NMR experiments, the coupling between ¹³C and ¹H is removed to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). However, ¹³C-²H coupling is not affected by proton decoupling. To obtain a singlet for a deuterated carbon, simultaneous proton and deuterium decoupling is required.

Quantitative ¹³C NMR Data of Deuterated Ethylbenzene

The following tables summarize the ¹³C NMR chemical shifts for non-deuterated ethylbenzene and a common deuterated isotopologue, ethyl-1,1-d₂-benzene. The data for the deuterated species are predicted based on the known spectrum of ethylbenzene and the expected deuterium isotope effects.[1][3]

Table 1: ¹³C NMR Chemical Shifts of Ethylbenzene

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 (ipso) | 144.2 |

| C2, C6 (ortho) | 127.9 |

| C3, C5 (meta) | 128.4 |

| C4 (para) | 125.7 |

| CH₂ | 28.9 |

| CH₃ | 15.6 |

Solvent: CDCl₃, Reference: TMS (0 ppm)[4]

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl-1,1-d₂-benzene

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity (¹H Decoupled) |

| C1 (ipso) | ~144.2 | Singlet |

| C2, C6 (ortho) | ~127.9 | Singlet |

| C3, C5 (meta) | ~128.4 | Singlet |

| C4 (para) | ~125.7 | Singlet |

| CD₂ | 28.0 - 28.5 | Quintet |

| CH₃ | ~15.5 | Singlet (minor upfield shift) |

Note: The chemical shift of the deuterated carbon (CD₂) is expected to be shifted upfield by approximately 0.5-1.0 ppm and will appear as a quintet due to one-bond ¹³C-²H coupling. The adjacent methyl carbon may also exhibit a smaller upfield shift due to a two-bond isotope effect.[1]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra of deuterated ethylbenzene.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for ethylbenzene and its deuterated analogs.

-

Concentration: For quantitative ¹³C NMR, a higher concentration is generally preferred. A typical sample preparation involves dissolving 50-100 mg of the deuterated ethylbenzene in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: To ensure a homogeneous magnetic field, it is essential to filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used for chemical shift referencing (0 ppm). For quantitative measurements, an internal standard with a single, well-resolved resonance that does not overlap with the analyte signals should be chosen.

NMR Instrument Parameters for Quantitative Analysis

The following parameters are recommended for acquiring a quantitative ¹³C NMR spectrum.

-

Pulse Sequence: An inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) should be used. This sequence applies proton decoupling only during the acquisition time, which suppresses the NOE and ensures that the signal intensities are directly proportional to the number of carbon nuclei.

-

Flip Angle: A 90° pulse angle should be used to maximize the signal for each scan.

-

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. To allow for full relaxation of all carbon nuclei, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule. For aromatic and quaternary carbons, T₁ values can be long (e.g., >10 seconds). The addition of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can significantly shorten the T₁ values, allowing for a shorter relaxation delay and a much faster experiment time.[5]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are common.[6]

Visualizing ¹³C NMR Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the ¹³C NMR analysis of deuterated ethylbenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 3. benchchem.com [benchchem.com]

- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethylbenzene-2,3,4,5,6-D5 (C₆D₅C₂H₅), a deuterated isotopologue of ethylbenzene (B125841). This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and mechanistic studies.

Introduction

This compound is a stable isotope-labeled standard commonly employed as an internal standard in the quantitative analysis of ethylbenzene in various matrices. Its use in techniques such as gas chromatography-mass spectrometry (GC-MS) allows for accurate quantification by compensating for sample loss during preparation and instrumental variability. Understanding its mass spectrometric behavior, particularly its fragmentation pattern under electron ionization (EI), is crucial for method development and data interpretation.

Predicted Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-understood fragmentation of unlabeled ethylbenzene. The deuteration on the phenyl ring leads to a predictable mass shift in the molecular ion and fragments containing the ring.

The primary fragmentation of ethylbenzene involves the facile cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (•CH₃) to form the highly stable tropylium (B1234903) ion. A secondary fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) to produce the phenyl cation.

For this compound, with a molecular weight of approximately 111.20 g/mol , the following table summarizes the predicted major ions and their relative abundances under typical electron ionization (70 eV) conditions.

| Ion Description | Chemical Formula | Predicted m/z | Predicted Relative Abundance (%) | Notes |

| Molecular Ion [M]⁺• | [C₆D₅C₂H₅]⁺• | 111 | ~25 | The parent molecular ion. |

| [M-15]⁺ | [C₆D₅CH₂]⁺ | 96 | 100 | Base Peak . Formed by the loss of a non-deuterated methyl radical (•CH₃). This corresponds to the deuterated tropylium ion. |

| [M-29]⁺ | [C₆D₅]⁺ | 82 | ~15 | Formed by the loss of a non-deuterated ethyl radical (•C₂H₅), resulting in the deuterated phenyl cation. |

Fragmentation Pathway

The electron ionization mass spectrum of this compound is dominated by fragmentation pathways analogous to those of unlabeled ethylbenzene. The key steps are visualized in the following diagram:

Experimental Protocols

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized based on the specific instrumentation and analytical requirements.

4.1. Sample Preparation

For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane, dichloromethane) may be employed. For air or headspace analysis, solid-phase microextraction (SPME) or purge-and-trap techniques are recommended to concentrate the analytes. When used as an internal standard, a known amount of this compound is spiked into the sample and calibration standards prior to extraction.

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), is typically used. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program:

-

Initial temperature: 40-70 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 150-230 °C.

-

Hold for 2-5 minutes.

-

-

Injector: Splitless injection is preferred for trace analysis to maximize sensitivity. Injector temperature: 250 °C.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and identification, scan a mass range of m/z 35-200.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions to enhance sensitivity and specificity.

-

Ions for this compound: m/z 111 (quantifier) and 96 (qualifier).

-

Ions for unlabeled Ethylbenzene: m/z 106 (quantifier) and 91 (qualifier).

-

-

The following diagram illustrates a typical workflow for the quantitative analysis of ethylbenzene using this compound as an internal standard.

Conclusion

The mass spectrometry of this compound is characterized by a predictable fragmentation pattern dominated by the formation of a deuterated tropylium ion at m/z 96. This distinct mass shift from unlabeled ethylbenzene, combined with its chemical similarity, makes it an excellent internal standard for accurate and precise quantification. The experimental protocols outlined in this guide provide a robust starting point for the development of analytical methods for ethylbenzene in various research and industrial applications.

Stability and Storage of Ethylbenzene-2,3,4,5,6-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Ethylbenzene-2,3,4,5,6-D5. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in their studies. The following sections detail recommended storage conditions, potential degradation pathways, and experimental protocols for stability testing.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical and isotopic purity of this compound. The compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1][2][3][4]

Storage Conditions:

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature | [1][2][5] |

| Light | Store away from light. | [1][2][5] |

| Moisture | Store away from moisture. | [1][2][5] |

| Inert Atmosphere | Not explicitly required, but good practice for long-term storage of neat material. | |

| Container | Tightly sealed, appropriate for flammable liquids. | [6] |

| Incompatibilities | Strong oxidizing agents. | [3][4][6] |

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[3][6]

Chemical Stability and Potential Degradation Pathways

This compound is chemically stable under standard ambient conditions.[3][4][7] However, like its unlabeled counterpart, it can be susceptible to degradation under certain environmental and biological conditions. The primary degradation pathways for ethylbenzene (B125841) are aerobic and anaerobic biodegradation.

Potential Degradation Mechanisms:

-

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade ethylbenzene. This process is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

-

Anaerobic Biodegradation: Under anaerobic conditions, certain bacteria can utilize ethylbenzene as a carbon source. For instance, some sulfate-reducing bacteria can completely oxidize ethylbenzene.[2] Dechloromonas strain RCB has been shown to mineralize ethylbenzene to CO2 in the absence of oxygen.[8]

-

Photochemical Degradation: In the atmosphere, ethylbenzene can be degraded by reaction with hydroxyl radicals, with a half-life of approximately 1-2 days.[9] While less relevant for stored samples, this indicates a potential for degradation upon exposure to UV light and air.

-

Sonochemical Degradation: Studies on unlabeled ethylbenzene have shown that ultrasound can induce pyrolysis, leading to dehydrogenation to form styrene (B11656) or cleavage of the ethyl side chain.[4]

The deuteration on the aromatic ring of this compound is not expected to significantly alter these primary degradation pathways. However, the carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" may lead to a slower rate of degradation in pathways where the cleavage of a C-D bond on the aromatic ring is the rate-determining step.

Below is a conceptual diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended application, a stability testing program should be implemented. The following are generalized protocols for assessing chemical purity and isotopic enrichment over time.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the chemical purity of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Aliquot a batch of this compound into multiple sealed, amber glass vials to minimize headspace and exposure to light.

-

Storage: Store the vials at room temperature (e.g., 20-25°C), protected from light.

-

Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analysis:

-

Use a validated gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) method to determine the purity of the compound.

-

Monitor for the appearance of degradation products.

-

Quantify the parent compound and any significant impurities.

-

-

Acceptance Criteria: The purity of this compound should remain within a specified range (e.g., ≥98%). The concentration of any single degradation product should not exceed a predefined limit (e.g., 0.5%).

Caption: Workflow for long-term stability testing of this compound.

Protocol 2: Isotopic Enrichment Stability

Objective: To confirm the stability of the deuterium (B1214612) labeling on this compound and ensure no significant H/D exchange occurs over time.

Methodology:

-

Sample Preparation and Storage: Follow the same procedure as in Protocol 1.

-

Time Points: Analyze samples at the same intervals as the long-term stability study.

-

Analysis:

-

Utilize GC-MS to determine the isotopic distribution of the molecule.

-

Monitor the relative abundance of the M+5 ion (corresponding to the fully deuterated molecule) compared to lower mass ions (M+4, M+3, etc.) that would indicate H/D exchange.

-

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the degree of deuteration at specific positions on the aromatic ring.

-

-

Acceptance Criteria: The isotopic enrichment should remain within the manufacturer's specifications (e.g., ≥98 atom % D).

Summary of Quantitative Stability Data for Related Compounds

| Compound Class | Storage Conditions | Observation | Source(s) |

| Volatile Aromatics in Water | Refrigerated (4°C) | Generally stable for >365 days, but susceptible to biological degradation. | [10] |

| VOCs (including aromatics) in Methanol | -20°C | A subset of VOCs used as internal standards dropped to 90% of original intensity in ~16 days. | [11] |

| VOCs on Sorbent Tubes | Room Temperature, 4°C, -80°C | Most VOCs were stable for 60 days, with stability increasing at lower temperatures. | [11] |

These findings suggest that for solutions of this compound, storage at low temperatures is advisable, and the stability of the solution should be periodically verified, especially if used for quantitative applications. For neat material stored under recommended conditions, long-term stability is expected to be high, but should be confirmed by a stability testing program.

References

- 1. benchchem.com [benchchem.com]

- 2. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sonochemical degradation of ethylbenzene in aqueous solution: a product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An experimental study of the isotopic enrichment in Ar, Kr, and Xe when trapped in water ice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability of volatile organic compounds in thermal desorption tubes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethylbenzene-2,3,4,5,6-D5 for Researchers and Drug Development Professionals

An In-depth Look at a Key Deuterated Standard for Analytical Applications

This technical guide provides a comprehensive overview of Ethylbenzene-2,3,4,5,6-D5, a deuterated form of ethylbenzene (B125841), for researchers, scientists, and professionals in drug development. This document details the commercial availability, key properties, and common applications of this stable isotope-labeled compound, with a focus on its role as an internal standard in analytical chemistry.

Commercial Availability and Supplier Specifications

This compound is available from a range of specialized chemical suppliers. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their application. Key commercial suppliers include Sigma-Aldrich, LGC Standards, CDN Isotopes, and MedChemExpress. Below is a summary of the typical product specifications available from these suppliers.

| Supplier/Brand | CAS Number | Chemical Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | 20302-26-5 | C₆D₅C₂H₅ | 111.20 g/mol | 98 atom % D | 99% (CP) |

| LGC Standards | 20302-26-5 | C₈H₅D₅ | 111.11 g/mol | Not specified | Not specified |

| CDN Isotopes | 20302-26-5 | C₆D₅CH₂CH₃ | 111.20 g/mol | 98 atom % D | Not specified |

| MedChemExpress | 20302-26-5 | C₈H₅D₅ | Not specified | Not specified | Not specified |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Boiling Point | 136 °C (lit.)[1][2] |

| Density | 0.908 g/mL at 25 °C[3] |

| Flash Point | 72 °F[1] |

| Refractive Index | 1.497[1] |

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the non-deuterated ethylbenzene allows it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables its distinct detection by a mass spectrometer.

A common experimental workflow for using this compound as an internal standard is outlined below.

Procurement and Handling Logic

The process of acquiring and utilizing this compound in a research setting involves several key steps, from initial supplier evaluation to final experimental use. The following diagram illustrates a typical logical workflow for this process.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of analytical chemistry. Its commercial availability from multiple suppliers allows for its integration into a wide range of experimental protocols where a reliable internal standard for ethylbenzene is required. By carefully selecting a supplier and adhering to proper handling and storage procedures, researchers can ensure the accuracy and reproducibility of their results. The information and workflows provided in this guide serve as a foundational resource for the effective procurement and application of this important deuterated compound.

References

Methodological & Application

Application Notes: Ethylbenzene-2,3,4,5,6-D5 as an Internal Standard

Introduction

In quantitative analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS), an internal standard is a chemical substance added in a consistent amount to blanks, calibration standards, and samples. This practice is crucial for enhancing the precision and accuracy of an analysis. The internal standard helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in sample injection volume and instrument response.[1]

Deuterated compounds, such as Ethylbenzene-2,3,4,5,6-D5 (Ethylbenzene-d5), are ideal internal standards for the analysis of volatile organic compounds (VOCs).[2] Because they are isotopically labeled analogs of the analytes, they exhibit nearly identical chemical and physical properties (e.g., boiling point, polarity, and chromatographic retention time). However, their difference in mass allows them to be distinguished from the non-deuterated analyte by a mass spectrometer, making them highly effective for isotope dilution mass spectrometry techniques.[3]

Principle of Use

Ethylbenzene-d5 is particularly well-suited as an internal standard for the quantification of ethylbenzene (B125841) and other related aromatic hydrocarbons like benzene, toluene, and xylenes (B1142099) (collectively known as BTEX). When added to a sample, Ethylbenzene-d5 goes through the entire sample preparation and analysis workflow alongside the target analytes. Any variations that affect the native analytes will similarly affect the deuterated standard.

During GC/MS analysis, the instrument measures the ratio of the response of the analyte to the response of the internal standard. Because the concentration of the internal standard is known, the concentration of the analyte can be accurately determined, even if the absolute instrument response fluctuates between injections.[4]

Primary Applications

Ethylbenzene-d5 is a valuable tool for researchers and scientists in various fields:

-

Environmental Monitoring : For the quantification of BTEX and other aromatic VOCs in air, water, and soil samples. These compounds are common industrial pollutants, and their accurate measurement is essential for environmental assessment and remediation.[5]

-

Petroleum and Fuel Analysis : In the petroleum industry, deuterated aromatic hydrocarbons are recommended as internal standards in standard methods like ASTM D5769 for determining the concentration of benzene, toluene, and total aromatics in finished gasolines.[6][7] This is critical for ensuring compliance with fuel quality regulations.[8]

-

Biological Monitoring : For the analysis of VOCs in biological matrices such as whole blood or urine.[9] This is often done to assess human exposure to volatile organic compounds from environmental or occupational sources.

-

Drug Development and Toxicology : In preclinical and clinical studies, accurate quantification of volatile metabolites or contaminants is crucial.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 20302-26-5 | |

| Linear Formula | C₆D₅C₂H₅ | |

| Molecular Weight | 111.20 g/mol | |

| Boiling Point | 136 °C | [10] |

| Density | 0.908 g/mL at 25 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [11] |

| Mass Shift (M+) | +5 |

Table 2: Typical GC/MS Performance Data for BTEX Analysis Using Deuterated Internal Standards

| Parameter | Typical Value | Description |

| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the calibration curve should meet or exceed this value, indicating a strong linear relationship between concentration and response.[6][8][12] |

| Precision (RSD) | < 1% - 5.4% | The Relative Standard Deviation for replicate analyses demonstrates the repeatability of the method. Values under 1% have been reported for gasoline analysis.[6][9][13] |

| Recovery | 79% - 102% | The percentage of the analyte recovered during the sample preparation and analysis process.[9] |

| Limit of Detection (LOD) | 0.001 - 0.16 µg/L | The lowest concentration of an analyte that can be reliably detected. This is highly dependent on the matrix and instrument.[9][12] |

| Limit of Quantification (LOQ) | Varies | The lowest concentration of an analyte that can be accurately and precisely quantified. |

Experimental Protocols

Protocol: Quantification of BTEX in a Liquid Sample by GC/MS using Ethylbenzene-d5

This protocol provides a general procedure for the analysis of benzene, toluene, ethylbenzene, and xylenes in a liquid matrix (e.g., water or a solvent-extractable sample).

1. Materials and Reagents

-

Analytes : Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, o-Xylene (analytical grade, ≥99% purity).

-

Internal Standard : this compound (≥98 atom % D).

-

Solvent : Methanol (B129727) or other suitable solvent (purge-and-trap grade or equivalent).

-

Sample Vials : 2 mL amber glass vials with PTFE-lined septa.

-

Syringes : Calibrated microsyringes.

-

Pipettes : Calibrated volumetric pipettes.

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock) : Prepare a stock solution of Ethylbenzene-d5 in methanol at a concentration of approximately 100 µg/mL.

-

Analyte Stock Solution (Analyte Stock) : Prepare a mixed stock solution containing all BTEX analytes in methanol, each at a concentration of approximately 100 µg/mL.

-

Calibration Standards : Prepare a series of at least five calibration standards by diluting the Analyte Stock with methanol.[6] Spike each calibration standard with a constant concentration of the IS Stock. A typical final internal standard concentration might be 1 µg/mL. The concentration range for the analytes should bracket the expected concentration in the unknown samples.

3. Sample Preparation

-

Accurately transfer a known volume or weight of the liquid sample into a GC vial.

-

Add a precise volume of the Internal Standard Stock Solution to the sample to achieve the same final concentration as in the calibration standards.[4]

-

If necessary, dilute the sample with a suitable solvent to bring the analyte concentrations within the calibration range.

-

Cap the vial tightly and vortex briefly to ensure homogeneity.

4. GC/MS Instrumentation and Conditions (Typical)

-

Gas Chromatograph : Agilent Intuvo 9000 GC or equivalent.[13]

-

Mass Spectrometer : Agilent 5977B GC/MSD or equivalent.[13]

-

Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or similar).[4]

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.[4]

-

Injection : 1 µL split/splitless injection at 250 °C.

-

Oven Program :

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at 10 °C/min.

-

Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[4]

-

-

MS Conditions :

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

-

Quantification Ions :

-

Benzene: m/z 78

-

Toluene: m/z 92

-

Ethylbenzene: m/z 91, 106

-

Xylenes: m/z 91, 106

-

Ethylbenzene-d5 : m/z 96, 111 (monitor characteristic ions distinct from the native analyte)

-

-

5. Data Analysis and Calculation

-

For each analyte in the calibration standards, calculate the Response Factor (RF) relative to the internal standard:

-

RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)

-

-

Plot a calibration curve of (Analyte Area / IS Area) versus (Analyte Concentration / IS Concentration) and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

-

For each unknown sample, calculate the analyte concentration using the established calibration curve and the measured peak area ratio.

Mandatory Visualizations

Caption: Logical workflow of the internal standard calibration method.

Caption: Detailed experimental workflow for VOC analysis.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment [pubmed.ncbi.nlm.nih.gov]

- 2. img.antpedia.com [img.antpedia.com]

- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 7. ASTM D5769 - eralytics [eralytics.com]

- 8. Monitoring of total aromatics in gasoline – secrets of science [shimadzu-webapp.eu]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 20302-26-5 [chemicalbook.com]

- 11. Ethylbenzene (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-686-5 [isotope.com]

- 12. ehemj.com [ehemj.com]

- 13. agilent.com [agilent.com]

Application Note: Quantification of Ethylbenzene Using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and highly accurate method for the quantification of ethylbenzene (B125841) in various matrices using isotope dilution mass spectrometry (IDMS). Ethylbenzene, a volatile organic compound (VOC) of significant environmental and toxicological concern, can be precisely measured by spiking samples with a known quantity of a stable isotope-labeled analog, such as ethylbenzene-d10 (B166147) or ethyl-1,1-d2-benzene. This internal standard co-elutes with the native ethylbenzene, compensating for variations in sample preparation, injection volume, and instrument response. The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity. This document provides a comprehensive protocol for this methodology, including sample preparation, instrument parameters, and data analysis, making it an invaluable resource for researchers, scientists, and drug development professionals.

Introduction

Ethylbenzene is a key industrial chemical and a component of gasoline, leading to its widespread presence as an environmental contaminant in air, water, and soil.[1][2] Accurate and precise quantification of ethylbenzene is crucial for environmental monitoring, assessment of human exposure, and toxicological studies. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and procedural losses.[3] In this method, a stable isotope-labeled version of the analyte, which is chemically identical but mass-distinguishable, is added to the sample at the earliest stage of analysis. The ratio of the native analyte to the labeled internal standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, providing a highly accurate and precise result. This application note outlines a detailed protocol for the quantification of ethylbenzene using GC-MS with an isotope dilution approach.

Experimental

Materials and Reagents

-

Ethylbenzene Standard: Analytical grade

-

Isotopically Labeled Internal Standard: Ethylbenzene-d10 (CAS: 25837-05-2) or Ethyl-1,1-d2-benzene

-

Solvents: Methanol (purge-and-trap grade), Hexane (B92381), Dichloromethane (as required for sample extraction)

-

Gases: Helium (carrier gas, 99.999% purity)

-

Sample Vials: 40 mL VOA vials with PTFE-lined septa

Instrumentation

-

Gas Chromatograph (GC): A system equipped with a capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent).[4]

-

Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI) and Selected Ion Monitoring (SIM).

-

Sample Introduction System: Purge and Trap (P&T) concentrator, Headspace (HS) autosampler, or Solid-Phase Microextraction (SPME) device.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Aqueous Samples (e.g., Water):

-

Collect the sample in a 40 mL VOA vial, ensuring no headspace.

-

Add a known amount of the isotopically labeled internal standard solution (e.g., ethylbenzene-d10 in methanol) to a 5 mL aliquot of the sample.

-

The sample is then ready for analysis by Purge and Trap GC-MS, as outlined in EPA Method 1624.[5][6]

-

-

Solid Samples (e.g., Soil, Tissue):

-

Weigh a known amount of the homogenized sample into a vial.

-

Add a known amount of the isotopically labeled internal standard.

-

For purge and trap analysis, add a known volume of reagent water to the vial.[6]

-

Alternatively, perform solvent extraction with a suitable solvent like hexane or dichloromethane, followed by analysis of the extract.

-

-

Air Samples:

-

Collect air samples in specially prepared canisters or on adsorbent traps.

-

Prior to analysis, a known amount of the deuterated internal standard is added to the canister or trap.

-

GC-MS Parameters

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Conditions:

| Parameter | Value |

| Injector | Split/splitless, operated in splitless mode for trace analysis |

| Injector Temperature | 250 °C |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C, hold for 2 min |

Mass Spectrometer (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ethylbenzene | 91 | 106, 77 |

| Ethylbenzene-d10 | 98 | 116 |

| Ethyl-1,1-d2-benzene | 93 | 108, 77 |

Note: The choice of quantitation and qualifier ions should be confirmed by analyzing a standard of the compound.

Results and Data Analysis

The concentration of ethylbenzene in the sample is calculated using the following isotope dilution equation:

Cx = (Ax * Cis * Vis) / (Ais * Vx * RRF)

Where:

-

Cx = Concentration of ethylbenzene in the sample

-

Ax = Peak area of the quantitation ion for ethylbenzene

-

Cis = Concentration of the internal standard solution

-

Vis = Volume of the internal standard solution added

-

Ais = Peak area of the quantitation ion for the internal standard

-

Vx = Volume or weight of the sample

-

RRF = Relative Response Factor (determined from a calibration curve)

A calibration curve is generated by analyzing a series of standards containing known concentrations of ethylbenzene and a constant concentration of the internal standard. The RRF is the slope of the line obtained by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of ethylbenzene using isotope dilution GC-MS from various sources.

Table 1: Method Detection and Quantification Limits

| Matrix | Method | Detection Limit (LOD/MDL) | Quantification Limit (LOQ) | Reference |

| Water | Purge & Trap GC-MS | <0.1 µg/L | - | [1][2] |

| Water | Purge & Trap GC-MS | 7.2 µg/L | - | [2] |

| Water | Purge & Trap GC/PID | 0.002–0.04 µg/L | - | [2] |

| Blood | Purge & Trap GC-MS | ppt levels | - | [1] |

| Urine | Headspace GC/FID | 0.48 µg/L | - | [1] |

| Air | Thermal Desorption GC-MS | - | ~1 µg/m³ | [1][2] |

Table 2: Accuracy and Precision Data

| Matrix | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Water | Purge & Trap GC-MS | 74–88% | - | [1][2] |

| Water | Purge & Trap GC/PID | 98–103% | ≤10% | [2] |

| Blood | Purge & Trap GC-MS | 114–118% | 16–44% | [1][2] |

| Brain Tissue | Headspace GC/ITD | 80–120% | ~20% | [1] |

| Air (Tenax Traps) | Thermal Desorption GC-MS | 91–100% | ≤30% | [1][2] |

| Air (Canisters) | GC-MS | 92–104% | <3% | [2] |

Conclusion

The use of isotope dilution mass spectrometry provides a highly accurate, precise, and sensitive method for the quantification of ethylbenzene in a variety of complex matrices. By incorporating a stable isotope-labeled internal standard, this method effectively mitigates matrix effects and variations in analytical conditions. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for laboratories performing environmental and toxicological analyses.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for ethylbenzene quantification by IDMS.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: High-Throughput Analysis of Volatile Organic Compounds in Environmental Water Samples Using Ethylbenzene-2,3,4,5,6-D5 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile organic compounds (VOCs) in environmental water samples. The protocol utilizes a purge and trap (P&T) system coupled with gas chromatography-mass spectrometry (GC/MS). To ensure accuracy and precision in quantification, Ethylbenzene-2,3,4,5,6-D5 is employed as an internal standard. This deuterated standard effectively compensates for variations in sample matrix, extraction efficiency, and instrument response. The methodology presented is largely based on the principles outlined in U.S. EPA Method 524.2, a widely accepted standard for the analysis of purgeable organic compounds in drinking water.[1][2][3][4][5] This document provides detailed experimental protocols, performance data, and a visual representation of the analytical workflow to guide researchers and laboratory professionals in implementing this method for reliable environmental monitoring.

Introduction

The contamination of water sources with volatile organic compounds (VOCs) is a significant environmental and public health concern. Many VOCs are classified as known or suspected carcinogens, necessitating their routine monitoring at trace levels.[2] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established stringent methods for the analysis of these compounds in various environmental matrices.[1][2][3][4][5]

Gas chromatography-mass spectrometry (GC/MS) is the gold standard for the identification and quantification of VOCs due to its high sensitivity and selectivity.[6][7] When coupled with a purge and trap (P&T) concentration system, this technique allows for the detection of VOCs at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[1][8][9]

To achieve accurate and reproducible quantitative results, the use of an internal standard (IS) is crucial. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. Isotopically labeled compounds, such as this compound, are excellent internal standards because they co-elute with their non-labeled counterparts and exhibit similar chemical behavior during sample preparation and analysis. The mass difference allows for their distinct detection by the mass spectrometer, enabling reliable correction for any analytical variability. This application note provides a comprehensive guide to the application of this compound in the routine analysis of VOCs in environmental water samples.

Experimental Workflow

The overall experimental workflow for the analysis of VOCs using this compound as an internal standard is depicted in the following diagram.

Materials and Methods

Reagents and Standards

-

Reagent Water: Deionized water free of interfering contaminants.

-

Methanol (B129727): Purge and trap grade.

-

Hydrochloric Acid (HCl): 1:1 (v/v) solution in reagent water.

-

VOC Stock Standard Solution: A certified reference standard containing the target VOCs at a concentration of 2000 µg/mL in methanol.

-

Internal Standard (IS) Stock Solution: this compound at a concentration of 2500 µg/mL in methanol.

-

Surrogate Standard Stock Solution: (Optional, but recommended) e.g., 4-Bromofluorobenzene (BFB) and 1,2-Dichlorobenzene-d4 at a concentration of 2500 µg/mL in methanol.

-

Working Calibration Standards: Prepared by diluting the stock standard solutions in methanol to achieve the desired concentration range (e.g., 0.5 ppb to 50 ppb).

-

Working IS/Surrogate Solution: Prepared by diluting the stock solutions in methanol to a final concentration of 50 µg/mL.

Sample Collection and Preservation

Collect water samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace is present. Preserve the samples by adding two drops of 1:1 HCl to reduce the pH to <2. Store samples at 4°C until analysis.

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC/MS) and a purge and trap (P&T) concentrator is required. The following are typical instrument conditions.

Table 1: Purge and Trap (P&T) Parameters

| Parameter | Value |

| Trap Type | Tenax®/Silica gel/Carbon Molecular Sieve |

| Purge Gas | Helium (Zero Grade) |

| Purge Flow Rate | 40 mL/min |

| Purge Time | 11 min |

| Sample Temperature | Ambient |

| Desorb Time | 2-4 min |

| Desorb Temperature | 180-250°C |

| Bake Time | 5-10 min |

| Bake Temperature | 260°C |

Table 2: Gas Chromatograph (GC) Parameters

| Parameter | Value |

| Column | Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 150:1) |

| Oven Program | Initial: 35°C, hold for 2 minRamp 1: 10°C/min to 100°CRamp 2: 20°C/min to 220°C, hold for 2 min |

Table 3: Mass Spectrometer (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | 35-260 amu |

| Scan Rate | ≥ 5 scans/sec |

Experimental Protocol

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards in reagent water, typically ranging from 0.5 to 50 µg/L.

-

For each calibration level, transfer 5 mL of reagent water to the purging vessel.

-

Add a known volume of the working calibration standard solution.

-

Spike each standard with 10 µL of the 50 µg/mL working IS/surrogate solution, resulting in a final concentration of 50 µg/L for the internal standard and surrogates.

-

-

Sample Preparation and Analysis:

-

Allow samples to come to room temperature.

-

Transfer 5 mL of the sample to the purging vessel.

-

Spike the sample with 10 µL of the 50 µg/mL working IS/surrogate solution.

-

Analyze the sample using the P&T-GC/MS system under the conditions specified in Tables 1, 2, and 3.

-

-

Data Analysis:

-

Identify the target analytes by their retention times and characteristic mass spectra.

-

Quantify each analyte using the internal standard method. Calculate the relative response factor (RRF) for each analyte relative to this compound.

-

Construct a calibration curve by plotting the RRF against the concentration for each calibration standard.

-

Determine the concentration of each analyte in the samples by calculating its RRF and reading the concentration from the calibration curve.

-

Results and Discussion

The use of this compound as an internal standard provides excellent correction for variations in the analytical process, leading to high-quality data. The following tables summarize the expected performance of this method for a selection of common VOCs.

Table 4: Method Detection Limits (MDLs) and Precision for Selected VOCs

| Analyte | Retention Time (min) | Method Detection Limit (MDL) (µg/L) | % Relative Standard Deviation (%RSD) at 0.5 µg/L |

| Dichlorodifluoromethane | 2.5 | 0.15 | 8.5 |

| Benzene | 6.8 | 0.08 | 5.2 |

| Trichloroethene | 8.2 | 0.09 | 6.1 |

| Toluene | 8.5 | 0.10 | 5.5 |

| Ethylbenzene | 9.1 | 0.08 | 5.3 |

| m,p-Xylene | 9.3 | 0.10 | 6.4 |

| o-Xylene | 9.8 | 0.09 | 5.9 |

| Styrene | 10.2 | 0.11 | 7.2 |

| Naphthalene | 12.5 | 0.15 | 9.8 |

Data in this table is representative and compiled from various sources employing similar methodologies.[1][3][7]

Table 5: Calibration and Recovery Data for Selected VOCs

| Analyte | Calibration Range (µg/L) | R² of Calibration Curve | Average Recovery (%) at 10 µg/L |

| Dichlorodifluoromethane | 0.5 - 50 | > 0.995 | 95 |

| Benzene | 0.5 - 50 | > 0.998 | 101 |

| Trichloroethene | 0.5 - 50 | > 0.997 | 99 |

| Toluene | 0.5 - 50 | > 0.998 | 102 |

| Ethylbenzene | 0.5 - 50 | > 0.999 | 98 |

| m,p-Xylene | 0.5 - 50 | > 0.998 | 100 |

| o-Xylene | 0.5 - 50 | > 0.998 | 99 |

| Styrene | 0.5 - 50 | > 0.996 | 97 |

| Naphthalene | 0.5 - 50 | > 0.995 | 94 |

Data in this table is representative and compiled from various sources employing similar methodologies.[1][7][9]

The data presented in Tables 4 and 5 demonstrate that the method is capable of achieving low detection limits, excellent linearity, and high accuracy for a wide range of volatile organic compounds. The low %RSD values indicate the high precision of the method, which is significantly enhanced by the use of an internal standard.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of volatile organic compounds in environmental water samples. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for environmental monitoring and regulatory compliance. The detailed experimental parameters and expected performance data serve as a valuable resource for laboratories implementing this analytical technique. By following this protocol, researchers, scientists, and drug development professionals can confidently generate high-quality data for the assessment of water quality and environmental impact.

References

- 1. aemas.com [aemas.com]

- 2. epa.gov [epa.gov]

- 3. agilent.com [agilent.com]

- 4. shimadzu.com [shimadzu.com]

- 5. ysi.com [ysi.com]

- 6. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 7. glsciences.eu [glsciences.eu]

- 8. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: Analysis of Ethylbenzene-2,3,4,5,6-D5 using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the analysis of Ethylbenzene-2,3,4,5,6-D5 (Ethylbenzene-d5) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethylbenzene-d5 is a deuterated stable isotope of ethylbenzene (B125841), commonly used as a surrogate or internal standard for the quantification of volatile organic compounds (VOCs) in various matrices. The protocol outlines sample preparation using static headspace, optimized GC-MS parameters for separation and detection, and key mass spectral data for confident identification and quantification.

Principle and Application

Gas chromatography is a premier technique for separating volatile and semi-volatile organic compounds. When coupled with mass spectrometry, it provides a powerful tool for both qualitative and quantitative analysis. The GC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas). Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.

This method is applicable for the determination of Ethylbenzene-d5 in environmental, biological, and industrial samples. Due to its volatility, sample preparation techniques like static headspace or purge-and-trap are highly effective for introducing the analyte into the GC-MS system.[1][2] Static headspace analysis involves heating a sealed vial containing the sample to allow volatile compounds to partition into the gas phase above the sample, which is then injected for analysis.[1]

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column inlet and a mass selective detector.

-

Autosampler: Capable of headspace sampling.

-

Headspace Vials: 20 mL, with appropriate caps (B75204) and septa.

-

GC Column: A non-polar or mid-polar capillary column is recommended. A 5% Phenyl Polydimethylsiloxane (PDMS) phase, such as a DB-5ms or equivalent, is suitable for this analysis.[3]

-

Reagents and Standards:

-

This compound (C8H5D5), CAS: 38729-11-2[4]

-

Methanol (B129727) (or other suitable solvent), Purge-and-trap grade or equivalent.

-

Helium (99.999% purity) or Hydrogen as carrier gas.[5]

-

Reagent-free water for blanks.

-

Experimental Protocol

Standard Preparation

-

Stock Standard (1000 µg/mL): Prepare a stock solution of Ethylbenzene-d5 in methanol.

-

Working Standards: Create a series of working standards by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/L).

-

Spiking Solution: For quality control samples, a spiking concentrate can be prepared and diluted with a water-miscible solvent.[6]

Sample Preparation (Static Headspace)

-

Aqueous Samples: Pipette 5-10 mL of the aqueous sample into a 20 mL headspace vial. For solid samples, a known weight of the sample is placed in the vial and an equivalent volume of reagent water is added.

-

Spiking (if required): Add a small, precise volume (e.g., 10 µL) of the appropriate working standard or internal standard solution directly into the sample in the vial.[6]

-

Sealing: Immediately seal the vial with a cap and septum to prevent the loss of volatile analytes.

-

Vortexing: Gently vortex the vial for 30 seconds to ensure homogeneity.

-

Incubation: Place the vial in the autosampler's incubator. The system gently heats the vial to a specified temperature (e.g., 80°C) for a set time to allow the volatile compounds to equilibrate between the sample and the headspace gas.[1]

-

Injection: After incubation, a heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

GC-MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the GC-MS system. These may require optimization based on the specific instrument and column used.

| Parameter | Value | Reference |

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-PDMS (e.g., DB-5ms) | [7] |

| Carrier Gas | Helium | [7] |

| Flow Rate | 1.0 mL/min (Constant Flow) | [7] |

| Inlet Temperature | 250°C | [8] |

| Injection Mode | Split (Ratio 20:1 to 50:1, adjust based on sensitivity) | [7] |

| Injection Volume | 1 mL (Headspace) | |

| Oven Program | ||

| Initial Temperature | 40°C, hold for 2 minutes | |

| Ramp | 10°C/min to 250°C | [7] |

| Final Hold | Hold at 250°C for 5 minutes | [7] |

| Mass Spectrometer | ||

| Ion Source Temp. | 230°C | [7] |

| Transfer Line Temp. | 260°C - 280°C | [3][7] |

| Ionization Mode | Electron Ionization (EI) | [7] |

| Ionization Energy | 70 eV | [7] |

| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | [7] |

Data Analysis and Quantitation

Ethylbenzene-d5 is identified by its characteristic retention time and mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.

Table 2: Key Mass Spectral Ions for Ethylbenzene-d5

| Ion (m/z) | Identity | Description | Reference |

| 111 | [C₆H₅CD₂CD₃]⁺ | Molecular Ion (M⁺) | [4] |

| 93 | [C₆H₅CD₂]⁺ | Loss of -CD₃ (Base Peak) | Derived from[9] |

| 78 | [C₆H₆]⁺ | Benzene (B151609) ring fragment | Derived from[9] |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from benzene ring | Derived from[9] |

Note: The fragmentation pattern is analogous to unlabeled ethylbenzene, with mass shifts corresponding to the deuterium (B1214612) atoms. The base peak for unlabeled ethylbenzene is m/z 91 ([C₇H₇]⁺) from the loss of a methyl group.[9] For Ethylbenzene-d5, the loss of the deuterated methyl group (-CD₃) results in a fragment of m/z 93.

Workflow Diagram

The overall logical workflow for the analysis is presented below.

Caption: Workflow for GC-MS analysis of Ethylbenzene-D5.

Conclusion

The described static headspace GC-MS method provides a reliable, sensitive, and robust protocol for the analysis of Ethylbenzene-d5. The detailed sample preparation steps and optimized instrumental parameters allow for accurate identification and quantification, making this method highly suitable for its use as an internal or surrogate standard in the analysis of volatile organic compounds across various scientific and industrial disciplines.

References

- 1. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. agilent.com [agilent.com]

- 4. Ethylbenzene (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-686-5 [isotope.com]

- 5. kelid1.ir [kelid1.ir]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]